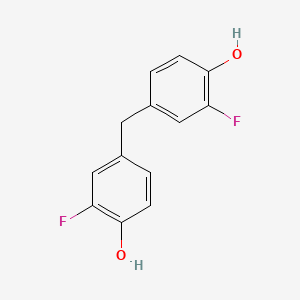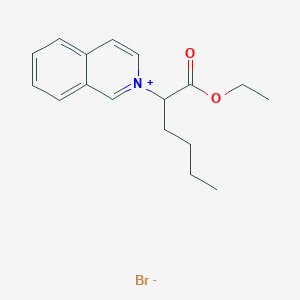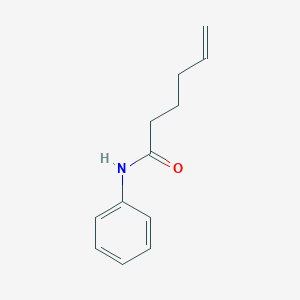
Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a phenyl-substituted penta-1,3,4-trienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which subsequently undergoes a series of steps to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The phenyl and trienyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(methylthio)silane
- Trimethyl(tributylstannyl)silane
Uniqueness
Trimethyl(2-phenylpenta-1,3,4-trien-1-yl)silane is unique due to the presence of the phenyl-substituted penta-1,3,4-trienyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
169172-86-5 |
|---|---|
Fórmula molecular |
C14H18Si |
Peso molecular |
214.38 g/mol |
InChI |
InChI=1S/C14H18Si/c1-5-9-14(12-15(2,3)4)13-10-7-6-8-11-13/h6-12H,1H2,2-4H3 |
Clave InChI |
WMFQUNYBJUSSJF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=C(C=C=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


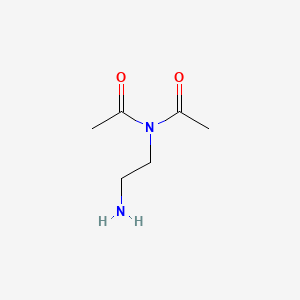
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
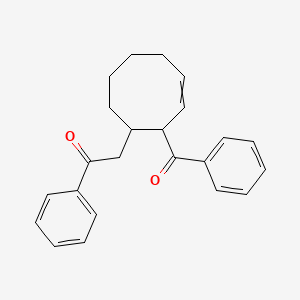


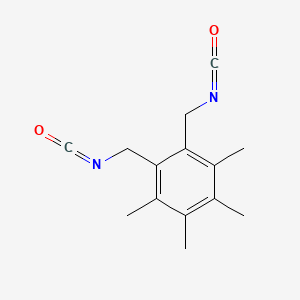
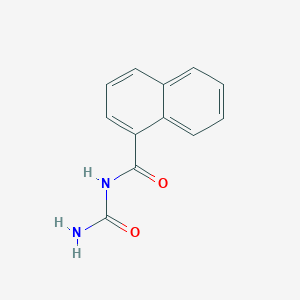
methanone](/img/structure/B14271570.png)
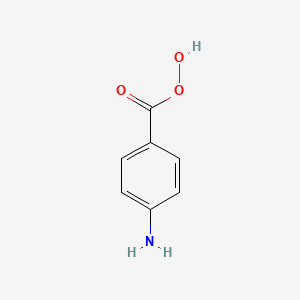
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
